1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness ADME property prediction

1-Methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1094271-45-0) is a fused thieno[2,3-c]pyrazole heterocycle bearing a C3 isopropyl substituent and a C5 carboxylic acid handle. This scaffold belongs to a privileged class of kinase-focused heterocycles, as evidenced by multiple patent families disclosing 1H-thieno[2,3-c]pyrazole derivatives as inhibitors of Aurora kinases, KDR, and other oncology-relevant targets.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
CAS No. 1094271-45-0
Cat. No. B1419830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
CAS1094271-45-0
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C2=C1C=C(S2)C(=O)O)C
InChIInChI=1S/C10H12N2O2S/c1-5(2)8-6-4-7(10(13)14)15-9(6)12(3)11-8/h4-5H,1-3H3,(H,13,14)
InChIKeyXVYIJKPPQWYKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1094271-45-0): Core Properties & Comparator Scope


1-Methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1094271-45-0) is a fused thieno[2,3-c]pyrazole heterocycle bearing a C3 isopropyl substituent and a C5 carboxylic acid handle [1]. This scaffold belongs to a privileged class of kinase-focused heterocycles, as evidenced by multiple patent families disclosing 1H-thieno[2,3-c]pyrazole derivatives as inhibitors of Aurora kinases, KDR, and other oncology-relevant targets [2]. The closest commercially available analog is 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 25252-46-4), which bears a C3 methyl group instead of the isopropyl moiety and has been co-crystallized with pantothenate synthetase from Mycobacterium tuberculosis (PDB 4FZJ) [3]. Other in-class comparators include 3-ethyl-1-methyl-, 3-phenyl-1-methyl-, and C3-unsubstituted variants that differ in steric bulk, lipophilicity, and target engagement profiles.

Why 1-Methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs


Within the thieno[2,3-c]pyrazole-5-carboxylic acid series, C3 substituent identity exerts a measurable, non-linear effect on both computed physicochemical properties and crystallographically observed binding modes. The isopropyl group at C3 introduces greater steric demand and lipophilicity compared to the methyl or ethyl congeners, which can alter target binding pocket complementarity, ligand-receptor residence time, and ADME-relevant parameters such as LogP and aqueous solubility [1]. Furthermore, the C5 carboxylic acid serves as a key derivatization handle for amide coupling and esterification, meaning that procurement decisions are driven not only by the free acid's intrinsic properties but also by its synthetic tractability for generating diverse compound libraries [2]. Interchanging this compound with a C3-methyl or C3-phenyl analog without experimental validation risks introducing uncontrolled variation in downstream structure-activity relationships (SAR), potentially undermining the reproducibility of medicinal chemistry campaigns, kinase selectivity profiling, and fragment-based screening efforts.

Quantitative Differentiation Evidence for 1-Methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid vs. Closest Analogs


Computed LogP Differential: C3-Isopropyl vs. C3-Methyl Substitution Increases Lipophilicity by ΔLogP = 0.8 Units

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 2.6, compared to 1.8 for the 1,3-dimethyl analog (CID 2776541), yielding a ΔLogP of +0.8 units [1][2]. This difference is attributable to the replacement of a C3 methyl group with an isopropyl moiety, adding two additional methylene units. In medicinal chemistry, a ΔLogP exceeding 0.5 units is generally considered sufficient to produce meaningful changes in membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity Drug-likeness ADME property prediction

Steric Bulk Differentiation: C3-Isopropyl Introduces Greater Spatial Occupancy Than C3-Methyl or C3-Ethyl Analogs

The C3 isopropyl group introduces one additional sp3 carbon and increased van der Waals volume relative to the C3-methyl analog. While no direct co-crystal structure of the target compound is publicly available, the 1,3-dimethyl analog has been co-crystallized with pantothenate synthetase (PDB 4FZJ), confirming that the C3 substituent occupies a defined hydrophobic sub-pocket adjacent to the catalytic site [1]. The larger isopropyl group would be expected to extend further into this pocket or alter the binding pose, providing a structurally distinct starting point for structure-based drug design. This steric differentiation is directly relevant to kinase ATP-binding site engineering, where subtle changes in substituent bulk can drive selectivity across the kinome [2].

Kinase inhibitor design Structure-activity relationship Binding pocket complementarity

Kinase Inhibition Class-Level Evidence: Thieno[2,3-c]pyrazole Scaffold Validated as Submicromolar KDR Inhibitor

Multiple thieno[2,3-c]pyrazole analogs have been identified as submicromolar inhibitors of kinase insert domain receptor (KDR/VEGFR2), with several compounds achieving IC50 values below 1 µM in biochemical assays [1]. Patent families from Nerviano Medical Sciences (EP1904503, US20120165311) and Aventis Pharma disclose broad series of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives as inhibitors of Aurora kinases, KDR, and other oncology targets, establishing the scaffold's general suitability for ATP-binding site engagement [2][3]. The target compound, with its C5 carboxylic acid handle, serves as a direct precursor for amide-based derivatization strategies employed in these patent families, where the carboxylic acid is typically converted to amides bearing ortho-substituted aryl or heteroaryl rings for optimal kinase binding. No direct IC50 data for the free acid form of the target compound against any specific kinase are publicly available as of the knowledge cutoff.

Kinase inhibition Cancer therapeutics Scaffold validation

Commercial Purity Benchmark: ≥95% HPLC Purity with Full Quality Assurance Documentation

The target compound is commercially available at a minimum purity specification of 95% (HPLC) from specialty chemical suppliers such as AKSci (cat# 2119DE), with Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation provided upon request . This purity level meets or exceeds the typical specifications for building blocks used in medicinal chemistry lead optimization (commonly ≥95% for screening collections and ≥97% for advanced leads). While the 1,3-dimethyl analog (CAS 25252-46-4) is also available at ≥95% purity from multiple vendors, the target compound's purity specification provides a directly comparable quality baseline for procurement decisions .

Quality control Reproducibility Procurement specification

Recommended Application Scenarios for 1-Methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Based on Quantitative Evidence


Kinase-Focused Library Synthesis for Lead Discovery

The thieno[2,3-c]pyrazole scaffold has been validated as a submicromolar KDR inhibitor core by Akritopoulou-Zanze et al. (2006), and the C5 carboxylic acid handle is directly compatible with amide coupling strategies described in patent families from Nerviano Medical Sciences (EP1904503, US20120165311) [1][2]. The target compound's C3-isopropyl group provides a sterically and lipophilically differentiated starting point (ΔLogP +0.8 vs. C3-methyl analog) for generating kinase-focused compound libraries with distinct property profiles [3]. Medicinal chemistry teams can use this compound as a direct precursor for synthesizing analogs that explore hydrophobic pocket interactions inaccessible to methyl-substituted congeners.

Fragment-Based Screening and Structure-Based Drug Design (SBDD)

The co-crystal structure of the 1,3-dimethyl analog bound to pantothenate synthetase (PDB 4FZJ) confirms that the C3 substituent of the thieno[2,3-c]pyrazole core engages a defined hydrophobic sub-pocket adjacent to the active site [1]. The target compound's larger C3-isopropyl group is expected to extend further into this sub-pocket, making it a compelling fragment for soaking experiments and structure-guided optimization against kinase targets pre-validated in the patent literature. The C5 carboxylic acid can serve as a vector for growing the fragment toward additional binding interactions, following established amide-based strategies [2].

Antimicrobial Target Exploration via Pantothenate Synthetase Inhibition

The PDB 4FZJ structure demonstrates that thieno[2,3-c]pyrazole-5-carboxylic acid derivatives can bind to pantothenate synthetase from Mycobacterium tuberculosis, a validated antimicrobial target [1]. The target compound's C3-isopropyl substitution introduces steric bulk at a position that directly interacts with the enzyme's hydrophobic pocket (as evidenced by the 1,3-dimethyl analog's binding mode). This compound may serve as a starting point for developing novel antitubercular agents through structure-guided modification of the C5 carboxylic acid into amide or ester prodrugs designed to improve cellular penetration, leveraging the higher intrinsic lipophilicity (XLogP3 = 2.6) of the isopropyl-substituted core [2].

Synthetic Methodology Development and Building Block Supply

The C5 carboxylic acid group enables a wide range of synthetic transformations including amide coupling, esterification, reduction, and Curtius rearrangement, making this compound a versatile building block for heterocyclic chemistry research [1]. The C3-isopropyl group is non-reactive under standard coupling conditions, providing orthogonal reactivity that simplifies synthetic planning. At ≥95% purity with full quality assurance documentation from suppliers such as AKSci, the compound meets the quality requirements for both academic research laboratories and industrial medicinal chemistry groups engaged in SAR campaigns [2].

Quote Request

Request a Quote for 1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.